Product packaging for Hamigeran B(Cat. No.:)

Hamigeran B

Cat. No.: B1241155
M. Wt: 365.3 g/mol
InChI Key: LJUSWSWJFIZLDY-AJAPIDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hamigeran B is a diterpenoid natural product first isolated from the marine sponge Hamigera tarangaensis . It features a unique [5,6,6] fused tricyclic framework, making it a compound of significant interest in synthetic organic chemistry and medicinal research . Recent peer-reviewed research highlights its promising bioactivity. A 2024 computational study published in SAR and QSAR in Environmental Research identified this compound as a potent binder to the RNA-directed RNA polymerase (RdRp) of the Nipah virus, demonstrating a higher calculated binding energy than the antiviral drug Remdesivir . This suggests its potential as a valuable tool for investigating antiviral therapies against emerging pathogens. Beyond virology, synthetic analogs of this compound have shown notable efficacy in neurobiological models. A 2020 study demonstrated that simplified analogs exhibit significant anti-neuroinflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide-activated microglial cells, with the most potent analogs showing IC50 values in the low micromolar range (e.g., 5.85 µM) . Furthermore, certain analogs function as bifunctional agents, also stimulating Nerve Growth Factor (NGF)-mediated neurite outgrowth, indicating potential for research into neurodegenerative diseases such as Alzheimer's . The compound has also been reported to possess potent antiviral activity against herpes and polio viruses, and other hamigeran family members show cytotoxic activity against leukemia cells . The complex synthesis of this compound continues to be an active area of study, with multiple total syntheses achieved through sophisticated sequences, underscoring its challenging structure and importance to the synthetic community . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21BrO3 B1241155 Hamigeran B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21BrO3

Molecular Weight

365.3 g/mol

IUPAC Name

(1R,3aR,9bR)-7-bromo-6-hydroxy-3a,8-dimethyl-1-propan-2-yl-1,2,3,9b-tetrahydrocyclopenta[a]naphthalene-4,5-dione

InChI

InChI=1S/C18H21BrO3/c1-8(2)10-5-6-18(4)13(10)11-7-9(3)14(19)15(20)12(11)16(21)17(18)22/h7-8,10,13,20H,5-6H2,1-4H3/t10-,13-,18-/m1/s1

InChI Key

LJUSWSWJFIZLDY-AJAPIDPKSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1Br)O)C(=O)C(=O)[C@]3([C@@H]2[C@H](CC3)C(C)C)C

Canonical SMILES

CC1=CC2=C(C(=C1Br)O)C(=O)C(=O)C3(C2C(CC3)C(C)C)C

Synonyms

hamigeran B

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies for Hamigeran B

Discovery and Isolation from Hamigera tarangaensis Marine Sponge

Hamigeran B was first discovered in 2000 as a natural product isolated from the marine sponge Hamigera tarangaensis. researchgate.netnih.govresearchgate.net This poecilosclerid sponge, found predominantly in the waters around New Zealand, presents as an orange-red to bright yellow organism with a rippled exterior. richmond.edu The initial investigation into the chemical constituents of this sponge, collected from the Hen and Chicken Islands off the northeastern coast of New Zealand's North Island, led to the identification of this compound and several related compounds. acs.orgnih.govauckland.ac.nz

The isolation process involved detailed analysis of the sponge's extract. researchgate.netauckland.ac.nz Researchers noted that this compound possesses a unique 6-6-5 tricyclic carbon skeleton, a feature that distinguishes it within the broader family of diterpenoids. nih.govacs.orgnih.gov Its structure was elucidated through extensive spectroscopic analysis. researchgate.netauckland.ac.nz this compound exhibited potent antiviral properties in initial screenings, showing complete in-vitro inhibition of both Herpes and Polio viruses with minimal cytotoxicity. researchgate.netacs.orgauckland.ac.nzchegg.com

Occurrence of Related Hamigeran Analogues in Nature

Since the initial discovery of this compound, over 30 related compounds, collectively known as hamigerans, have been isolated and characterized, primarily from the same marine sponge, Hamigera tarangaensis. acs.orgnih.govresearchgate.net These analogues exhibit significant structural diversity, typically featuring either a 6-6-5 (hamigerane) or a 6-7-5 (isohamigerane) tricyclic core. acs.orgnih.gov

The family of hamigerans includes a wide range of structural variations. Notable examples include:

Hamigeran A, C, and D : Isolated alongside this compound, these compounds share core structural similarities but differ in their substitution patterns. researchgate.netacs.orgresearchgate.net

Nitrogenous Hamigerans : A subset of hamigerans incorporates nitrogen, often derived from amino acids. acs.orgwgtn.ac.nz This includes the oxazole-containing Hamigeran M and other adducts that suggest a biosynthetic link to amino acid metabolism. researchgate.netacs.org

Brominated and Debrominated Analogues : The degree of bromination on the aromatic ring is a common point of variation, leading to compounds like 4-bromothis compound and various debrominated analogues. auckland.ac.nzwgtn.ac.nz

Structurally Unique Analogues : Further investigation of H. tarangaensis has yielded even more diverse structures. Hamigeran F possesses an unprecedented carbon-carbon bond that creates a fourth carbocycle. richmond.eduacs.orgrsc.org Other unique finds include Hamigeran R, which contains a nitrile group, and Hamigeran S, a dimeric structure. wgtn.ac.nz Hamigeran G is another significant analogue that tautomerizes in solution. richmond.edu

This structural diversity suggests a complex and versatile biosynthetic pathway within the sponge, likely originating from geranylgeranyl pyrophosphate (GGPP). acs.orgnih.gov

Advanced Chromatographic and Spectroscopic Techniques in this compound Isolation Research

The isolation and structural elucidation of this compound and its analogues from the complex chemical matrix of the Hamigera tarangaensis extract rely on a combination of advanced chromatographic and spectroscopic methods. nih.gov

NMR-directed isolation has been a cornerstone of this research. researchgate.netrichmond.eduacs.orgwgtn.ac.nz This strategy uses Nuclear Magnetic Resonance (NMR) spectroscopy to screen crude or semi-purified fractions, identifying those that contain the characteristic signals of hamigeran-type structures. This targeted approach avoids the time-consuming process of isolating known or uninteresting compounds. nih.gov High-resolution mass spectrometry (HRESIMS) is crucial for determining the precise molecular formula of each new compound. nih.govrichmond.edu

The purification process typically involves multiple chromatographic steps. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is extensively used to separate the closely related hamigeran analogues from one another. richmond.edu After purification, a suite of spectroscopic techniques is employed for complete structure determination:

1D and 2D NMR Spectroscopy : One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are fundamental for assembling the carbon skeleton and determining the connectivity of atoms within the molecule. richmond.eduauckland.ac.nznih.gov

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation patterns, corroborating the structural data obtained from NMR. auckland.ac.nz

X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray analysis provides unambiguous confirmation of the three-dimensional structure and stereochemistry. researchgate.netauckland.ac.nz

These sophisticated analytical tools are indispensable for navigating the chemical complexity of marine sponge extracts and have been pivotal in the ongoing discovery and characterization of the hamigeran family of natural products. nih.govnih.gov

Advanced Structural Elucidation and Stereochemical Assignment of Hamigeran B

High-Resolution Spectroscopic Analysis for Structural Determination

The foundational step in elucidating the planar structure and connectivity of Hamigeran B involves a suite of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRESIMS).

Initial structural hypotheses are formulated based on the molecular formula derived from HRESIMS. Subsequent detailed analysis of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of proton and carbon signals and establishes the atom-to-atom connectivity. For instance, HMBC correlations are crucial for piecing together the fused ring system by identifying long-range couplings between protons and carbons. richmond.edu NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide further crucial data by revealing through-space correlations between protons, which helps to establish the relative stereochemistry of the molecule. richmond.edu

Detailed ¹H and ¹³C NMR data for (-)-Hamigeran B are presented below, showcasing the chemical shifts that define its unique structure. nih.gov

Table 1: ¹H NMR Spectroscopic Data for (-)-Hamigeran B (in CDCl₃) This table is interactive. Users can sort and filter the data.

Proton Position Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
H-5 3.39 d, J = 9.2
H-6 2.31 m
H-7 1.69, 1.81 m
H-8 1.56, 2.63 m
H-12 2.81 m
H-13 1.58 m
H-14 0.54 d, J = 6.8
H-15 0.45 d, J = 6.4
H-16 1.30 s
H-17 2.51 s
Ar-H 6.83 s
OH 12.63 s

Data sourced from Taber et al. (2008). nih.gov

Table 2: ¹³C NMR Spectroscopic Data for (-)-Hamigeran B (in CDCl₃) This table is interactive. Users can sort and filter the data.

Carbon Position Chemical Shift (δ, ppm)
1 160.8
2 111.6
3 150.2
4 124.3
4a 142.8
5 56.2
6 51.3
7 26.8
8 33.8
9 57.0
10 199.1
11 184.4
11a 117.3
12 28.1
13 24.5
14 23.5
15 19.9
16 24.6
17 26.9

Data compiled from Taber et al. (2008) and Singh et al. (2013). nih.govrsc.org

Chiral Analysis and Absolute Stereochemistry Determination

Determining the absolute configuration of this compound's three contiguous stereocenters is a significant challenge addressed primarily through asymmetric synthesis. Synthetic routes targeting this compound are designed to control the formation of these chiral centers, thereby confirming their configuration by comparing the synthetic product's properties to the natural isolate.

Several key strategies have been employed:

Asymmetric Catalysis : One successful approach involves a Palladium-catalyzed asymmetric allylic alkylation (AAA) to establish the crucial C-9 all-carbon quaternary stereocenter with high enantioselectivity. nih.govcaltech.edu The enantiomeric excess (ee) of the resulting intermediates is often confirmed using chiral High-Performance Liquid Chromatography (HPLC), providing a direct measure of the stereochemical purity and confirming the configuration set by the chiral catalyst. nih.govcaltech.edu

Chiral Auxiliaries : Early syntheses utilized chiral auxiliaries to direct the stereochemical outcome of key reactions. For example, the use of a Meyers' chiral auxiliary was instrumental in constructing the chiral quaternary center in one of the first total syntheses. researchgate.net

Substrate Control : Other routes have started from enantiomerically pure starting materials, such as (R)-citronellol. nih.gov In such syntheses, the inherent chirality of the starting material is transferred through a series of reactions, like a rhodium-mediated intramolecular C-H insertion, to establish the final stereochemistry of the target molecule. nih.gov

Chiroptical Methods : The final confirmation of the absolute configuration of a synthetic sample is achieved by comparing its specific rotation [α]D value with that reported for the natural product. nih.gov A match in the sign and magnitude of the optical rotation provides strong evidence that the correct enantiomer has been synthesized.

These synthetic endeavors, which have successfully produced both (+)-Hamigeran B and (-)-Hamigeran B, have been instrumental in the definitive assignment of the molecule's absolute stereochemistry. nih.govacs.org

Computational Approaches in this compound Structural Confirmation

In modern structural elucidation, computational chemistry provides a powerful tool to corroborate experimental findings. For complex molecules like this compound, methods such as Density Functional Theory (DFT) are used to predict molecular properties that can be compared with experimental data. acs.orgresearchgate.net

While single-crystal X-ray diffraction remains a definitive method for structure determination, obtaining suitable crystals of complex natural products can be difficult. nih.govnih.gov In its absence, computational approaches offer a robust alternative for confirming stereochemistry. nih.gov

The typical workflow involves:

Conformational Analysis : Generating all possible low-energy conformations of the proposed structure. nih.gov

Geometry Optimization : Optimizing the geometry of each conformer at a high level of theory (e.g., DFT). acs.org

Property Calculation : Calculating spectroscopic properties for the optimized structures. This can include NMR chemical shifts and, crucially for stereochemistry, chiroptical properties like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra.

Comparison : Comparing the computationally predicted spectra with the experimental spectra. A strong correlation between the calculated spectrum of a specific stereoisomer and the experimental data provides powerful evidence for the assignment of its absolute configuration. acs.org

For this compound, DFT calculations could be used to model the transition states of key stereodetermining reactions, providing insight into why a particular diastereomer is favored. researchgate.net Furthermore, by calculating the theoretical ECD spectrum for both the (–) and (+) enantiomers, a direct comparison with the experimentally measured spectrum of the natural product would allow for an unambiguous assignment of its absolute configuration, complementing the results obtained through asymmetric synthesis.

Total Chemical Synthesis and Synthetic Approaches to Hamigeran B and Analogues

Seminal Total Syntheses of Hamigeran B

Since its isolation, several successful total syntheses of this compound have been reported, each showcasing a different strategic approach to assemble the nih.govnih.govorganic-chemistry.org tricyclic core. These syntheses have not only provided access to the natural product and its analogues for biological evaluation but have also spurred the development of new synthetic methodologies.

Notable early approaches include Nicolaou's synthesis utilizing a photoinitiated intramolecular [4+2] cycloaddition and Clive's strategy employing a Meyers' chiral auxiliary to establish the crucial quaternary stereocenter. nih.gov The Trost group developed a route featuring a Palladium-catalyzed asymmetric allylic alkylation. nih.gov Taber and his team reported a synthesis based on a rhodium-mediated intramolecular C-H insertion of an α-aryl-α-diazo ketone. nih.govnih.gov More recently, a formal synthesis was developed by Stoltz and coworkers, also employing a Palladium-catalyzed reaction, specifically a decarboxylative allylic alkylation. caltech.eduacs.orgnih.gov

These seminal works have laid the foundation for subsequent synthetic endeavors and have highlighted the challenges associated with the construction of the this compound scaffold. nih.govnih.govcaltech.eduacs.orgnih.govnih.govacs.orgmdpi.com

Key Synthetic Strategies and Methodologies

The diverse approaches to this compound have led to the application and refinement of several powerful synthetic methods. These strategies have been pivotal in overcoming the steric and stereochemical hurdles presented by the target molecule.

Diastereoselective Intramolecular Diels-Alder Reactions

One of the early and elegant strategies for constructing the tricyclic core of this compound involved a diastereoselective intramolecular Diels-Alder reaction. organic-chemistry.org This approach, pioneered by K.C. Nicolaou and his research group, relies on the photoenolization of a precursor aldehyde to generate a reactive o-quinone dimethane intermediate. organic-chemistry.orgresearchgate.net This intermediate then undergoes an intramolecular [4+2] cycloaddition with a tethered dienophile to form the fused ring system with a high degree of stereocontrol. organic-chemistry.org The stereochemistry of the final product is directed by a pre-existing stereocenter in the molecule. organic-chemistry.org This powerful ring-forming reaction allows for the efficient construction of multiple stereocenters in a single step. organic-chemistry.orgresearchgate.net

Rhodium-Mediated Intramolecular C-H Insertion

A convergent and efficient route to the this compound skeleton has been achieved through a rhodium-mediated intramolecular C-H insertion reaction. nih.govnih.govrsc.org This key step involves the cyclization of an α-aryl-α-diazo ketone, a reaction that constructs the cyclopentane (B165970) ring while simultaneously creating the critical quaternary stereocenter. nih.govresearchgate.net The reaction proceeds with retention of the absolute configuration from the starting material. nih.gov The choice of rhodium catalyst was found to be crucial for optimizing the yield of the desired C-H insertion product over competing side reactions, such as dimer formation. nih.gov This methodology provides a powerful tool for the synthesis of complex natural products containing congested carbocyclic frameworks. nih.govglobalauthorid.com

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) has proven to be a robust method for establishing the all-carbon quaternary stereocenter of this compound. nih.govnih.govacs.org In an approach developed by the Trost group, the lithium enolate of a five-membered ring ketone derivative undergoes allylic alkylation in the presence of a chiral palladium catalyst. nih.govacs.org This reaction proceeds with high yield and enantioselectivity, providing a versatile intermediate that can be elaborated to complete the total synthesis. nih.gov

A related strategy, developed by Stoltz and colleagues, utilizes a palladium-catalyzed decarboxylative allylic alkylation. caltech.eduacs.orgnih.gov This method employs a trifluoromethylated derivative of the t-BuPHOX ligand to achieve excellent enantioselectivity in the formation of the quaternary carbon center. caltech.eduacs.orgnih.gov This concise and efficient approach has been used in a formal synthesis of (+)-Hamigeran B. caltech.edu

Zinc(II)Porphyrin-Catalyzed Photoredox Radical Cascade Cyclization

A novel approach to a key functionalized tetralin intermediate for the formal synthesis of (±)-Hamigeran B involves a zinc(II)porphyrin-catalyzed photoredox radical cascade cyclization. researchgate.netacs.orgacs.orgnih.gov This reaction is initiated by visible light and utilizes a zinc(II)porphyrin complex as a photocatalyst. researchgate.netacs.orgresearchgate.net The process involves a decarboxylative radical cascade cyclization to construct the tetralin ring system bearing a quaternary carbon. researchgate.netacs.org This method highlights the growing importance of photoredox catalysis in the synthesis of complex natural products, offering a mild and efficient way to forge challenging carbon-carbon bonds. researchgate.netresearchgate.net

Samarium(II)-Induced Cyclization Reactions

Samarium(II) iodide (SmI₂) has been employed in the synthesis of this compound, demonstrating its utility in promoting key cyclization reactions. researchgate.netacs.org In a formal synthesis of (±)-Hamigeran B, a samarium(II)-induced reductive cyclization of a brominated tetralone was a crucial step. researchgate.netacs.org This reaction is proposed to proceed through an ortho-quinodimethane-like intermediate to form the tricyclic carbocyclic core of the molecule. researchgate.netacs.org SmI₂ is a powerful single-electron transfer reagent that can mediate a variety of reductive couplings under mild conditions, making it a valuable tool in natural product synthesis. nih.govfu-berlin.de

Pauson-Khand Reaction Approaches

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, has been employed as a key strategy for constructing the cyclopentenone core of this compound and its congeners. rsc.orgthieme-connect.de This reaction involves the coupling of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt complex, to form an α,β-cyclopentenone in a single step. rsc.org

In the context of this compound synthesis, an intramolecular Pauson-Khand reaction has been utilized to construct the tricyclic core. acs.org A notable challenge in this approach is controlling the regioselectivity and efficiency of the cyclization. To overcome this, researchers have tethered the olefin-containing moiety to the aromatic framework using a silylene protecting group. acs.org This strategy reduces the conformational mobility of the substrate, thereby facilitating the desired cyclization. acs.org The requisite aryl enyne precursor for this reaction was efficiently synthesized via ortho-lithiation and a Sonogashira cross-coupling reaction. acs.org One synthetic route commenced with a readily available tert-butyl amide derivative to construct the necessary framework for the Pauson-Khand reaction. rsc.org

A concise formal synthesis of (−)-Hamigeran B also utilized an intermolecular Pauson-Khand reaction to efficiently and stereoselectively construct the chiral quaternary carbon center. researchgate.net

Reaction Type Key Feature Precursor Synthesis Reference(s)
Intramolecular Pauson-KhandSilylene tether for conformational controlOrtho-lithiation and Sonogashira coupling acs.org
Intermolecular Pauson-KhandStereoselective formation of chiral quaternary carbonNot detailed researchgate.net

Intramolecular Alkynylogous Mukaiyama Aldol (B89426) Reaction

A formal total synthesis of (±)-Hamigeran B has been achieved utilizing an intramolecular alkynylogous Mukaiyama aldol reaction as the key step. grafiati.comscispace.comresearchgate.netresearchgate.net This reaction is promoted by a dual activation system of tert-butyldimethylsilyl triflate (TBSOTf) and triethylamine (B128534) (NEt3). researchgate.netresearchgate.net

The process involves the treatment of alkynyl esters tethered to bicycloalkanones with TBSOTf/NEt3, which leads to the formation of tricyclic allenoates with complete diastereoselectivity at the ring junction. researchgate.netresearchgate.net This unexpected outcome revealed a new type of intramolecular aldol reaction, which was then successfully applied to an original synthetic route toward this compound. researchgate.net This methodology provides a novel approach to the construction of the complex tricyclic core of this compound. researchgate.netcaltech.edu

Benzyne-β-Ketoester Annulative Ring Expansion

An innovative approach toward the 6-7-5 tricyclic carbon skeleton found in some hamigeran natural products involves a benzyne-β-ketoester annulative ring expansion to construct the central seven-membered ring. nih.govacs.orgresearchgate.net This key reaction is part of a broader strategy that also incorporates a Nazarov reaction to form the five-membered ring. nih.govacs.orgresearchgate.net

The synthesis of the bicyclic compound that serves as the precursor for the Nazarov cyclization was achieved through a modified benzyne-β-ketoester annulative ring expansion. nih.gov This involved treating a mixture of a benzyne (B1209423) precursor and a β-ketoester with cesium fluoride (B91410) in acetonitrile (B52724) to promote a [5+2] annulation, affording the desired bicyclic compound in good yield. nih.gov Although this approach successfully established the 6-7-5 tricyclic core, it did not ultimately lead to the total synthesis of a hamigeran natural product. acs.org

Nazarov Cyclization Strategies

The Nazarov cyclization, an electrocyclic reaction of a divinyl ketone to form a cyclopentenone, has been a key component in several synthetic strategies targeting this compound and its analogues. nih.govacs.org This reaction is particularly useful for constructing the five-membered ring of the hamigeran core. nih.gov

In one approach, a dienone intermediate was designed to undergo a Nazarov cyclization to furnish a cyclic enone, a precursor to the 6-7-5 tricyclic skeleton of certain hamigerans. nih.gov Lewis acid-catalyzed variants of the Nazarov cyclization have also been employed in synthetic strategies targeting this compound. nih.gov For instance, a Tius-Nazarov cyclization was a key step in an approach that also featured a palladium-catalyzed oxidative cyclization. researcher.life This highlights the versatility of the Nazarov cyclization in constructing the cyclopentane ring within the complex framework of this compound. nih.gov

C-H Functionalization Reactions in Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient strategy in the synthesis of complex natural products like this compound. nih.govthieme.de These reactions offer the potential for increased synthetic efficiency by avoiding the need for pre-functionalized starting materials. nih.gov

In the synthesis of (-)-Hamigeran B, a rhodium-mediated intramolecular C-H insertion of an α-aryl-α-diazoketone was a key step in the construction of the cyclopentane ring. nih.gov This approach provided a novel route to the 6,6,5-tricyclic skeleton of the natural product. nih.gov

Furthermore, the convergent total synthesis of (±)-hamigeran M was enabled by five distinct C-H functionalization reactions. thieme.deresearchgate.net These included a hydroxy-directed C-H borylation, a C-H metalation-1,2-addition, a C-H metalation-Negishi coupling, a late-stage oxazole-directed C-H borylation-oxidation, and an electrophilic bromination. researchgate.net Two of these C-H functionalizations were instrumental in forging strategic carbon-carbon bonds within the seven-membered ring of hamigeran M. researchgate.net The use of an oxazole (B20620) as a directing group for two key C-H functionalizations was a notable feature of this synthesis. thieme.de

A palladium-catalyzed intramolecular cyclopropanol (B106826) ring-opening cross-coupling, in conjunction with a challenging aromatic C-H oxidation, was utilized to construct the central seven-membered ring and introduce peripheral functionalities in the synthesis of several hamigeran analogues. acs.org

C-H Functionalization Type Role in Synthesis Catalyst/Reagent Reference(s)
Rh-mediated intramolecular C-H insertionCyclopentane ring formationRhodium nih.gov
Hydroxy-directed C-H borylationArylboronate building block synthesisIridium complex researchgate.netyoutube.com
C-H metalation-1,2-additionIntroduction of oxazole moietyNot specified thieme.deresearchgate.net
C-H metalation-Negishi couplingSeven-membered ring closureNot specified thieme.deresearchgate.net
Oxazole-directed C-H borylation-oxidationLate-stage hydroxylationRhodium catalyst researchgate.netyoutube.com
Electrophilic C-H brominationBromination of aromatic ringNot specified thieme.deresearchgate.net
Aromatic C-H oxidationIntroduction of peripheral functionalitiesTomkinson malonoyl peroxide acs.org

Suzuki Coupling Reactions in this compound Synthesis

The Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, has proven to be a versatile and powerful tool in the total synthesis of this compound and its analogues. researchgate.netacs.orgfigshare.comscispace.com

One concise synthesis of (-)-Hamigeran B and (-)-4-bromothis compound featured a Suzuki coupling of an enol triflate with an arylboronic ester. acs.orgfigshare.comscispace.com This reaction was crucial for the efficient construction of the densely substituted 1,2,3-trisubstituted cyclopentene (B43876) ring. acs.orgfigshare.comscispace.com In another formal synthesis of (-)-Hamigeran B, a Suzuki coupling reaction was employed to introduce the isopropenyl group onto the C ring. researchgate.net

The Suzuki reaction has also been used in a tandem sequence to assemble key structural fragments. For example, a tandem Suzuki reaction-lactonization was used to join a cyclopentane building block with an aromatic moiety in the synthesis of hamigeran M. researchgate.net The synthesis of the required arylboronic ester for this coupling was achieved through a hydroxy-directed C-H borylation of p-cresol. youtube.com

Coupling Partners Purpose in Synthesis Catalyst System Reference(s)
Enol triflate and arylboronic esterConstruction of 1,2,3-trisubstituted cyclopenteneNot specified acs.orgfigshare.comscispace.com
Not specifiedIntroduction of isopropenyl groupNot specified researchgate.net
Borrelated phenol (B47542) and triflated aromatic ringTandem Suzuki-lactonization to form lactone intermediateTetrakis(triphenylphosphine)palladium(0) researchgate.netyoutube.com

Intramolecular Friedel-Crafts Cyclization

Intramolecular Friedel-Crafts cyclization is a classic and effective method for the formation of cyclic systems, and it has been successfully applied in the synthesis of this compound. nih.govmdpi.com This reaction typically involves the cyclization of an aromatic ring onto an electrophilic center, such as an aldehyde or a related functional group, under acidic conditions. nih.govmdpi.com

In one synthetic route to (-)-Hamigeran B, an intramolecular Friedel-Crafts reaction was used to form the cyclized benzylic alcohol from an aldehyde precursor. nih.gov This reaction proceeded under acid catalysis, and the resulting alcohol underwent in situ dehydration to yield an alkene. nih.gov

A highly regioselective construction of the tricyclic core of (-)-Hamigeran B was achieved through a coordination-controlled intramolecular Friedel-Crafts cyclization of a free phenol. acs.orgfigshare.com The high regioselectivity is attributed to the formation of a coordination intermediate that directs the nucleophilic attack to the ortho position of the phenolic hydroxyl group. mdpi.com This key transformation allowed for a rapid and efficient synthesis of the natural product. acs.org

Substrate Key Feature Outcome Reference(s)
Aldehyde with aromatic ringAcid-catalyzed cyclization and dehydrationFormation of alkene within the tricyclic system nih.gov
Free phenol with aldehydeCoordination-controlled, highly regioselectiveConstruction of the tricyclic core acs.orgfigshare.commdpi.com

Enantioselective Synthetic Routes and Chiral Pool Approaches

The construction of this compound's three contiguous stereocenters in a controlled manner is a central theme in its synthesis. Various enantioselective strategies have been developed to achieve this, moving beyond initial racemic syntheses to provide access to specific enantiomers.

One prominent approach involves the catalytic asymmetric synthesis to establish the critical all-carbon quaternary stereocenter at C(9). The Stoltz group reported a concise formal synthesis of (+)-Hamigeran B where the key step is a Palladium-catalyzed asymmetric decarboxylative allylic alkylation of an allyl enol carbonate. caltech.edukaust.edu.sa This reaction, employing a trifluoromethylated derivative of the t-BuPHOX ligand, successfully formed the quaternary center in excellent yield and high enantioselectivity (94% ee). caltech.eduacs.org This intermediate was then converted to a known precursor of this compound. caltech.edu

Another strategy, developed by Trost and colleagues, utilized a Palladium-catalyzed asymmetric allylic alkylation (AAA) of a five-membered ring ketone derivative. acs.org This method effectively created the chiral quaternary center and was a cornerstone in a 15-step asymmetric synthesis of this compound, starting from 2-methylcyclopentanone. acs.orgmdpi.com

Dynamic kinetic resolution (DKR) has also been powerfully applied. A strategy for the enantioselective total synthesis of (–)-Hamigeran B and its analogue (–)-4-bromothis compound employed an Iridium-catalyzed asymmetric hydrogenation of a racemic ketone. nih.govfigshare.com This DKR step generated a cyclopentanol (B49286) intermediate with the three contiguous stereocenters correctly installed. researchgate.netnih.govfigshare.com

Other notable enantioselective methods include:

A rhodium-mediated intramolecular C-H insertion of an α-aryl-α-diazoketone, which was used to construct the cyclopentane ring. researchgate.net

An intramolecular, alkynylogous Mukiyama aldol reaction was utilized in a racemic synthesis to form the tricyclic core. caltech.edu

Chiral pool approaches, which utilize naturally occurring chiral molecules as starting materials, have also been explored. slideshare.net For instance, a synthesis of related hamigeran structures with a 6-7-5 carbon skeleton commenced from the chiral pool molecule (R)-piperitone. nih.gov Another approach toward this compound analogues started with the readily available 2-methyl-1,3-cyclopentanedione. mdpi.com The terpene (−)-sclareol is another versatile chiral building block that has been widely used in the sustainable synthesis of various natural products. researchgate.net

Table 1: Key Enantioselective Reactions in this compound Synthesis

Reaction Type Catalyst/Reagent Key Transformation Reported Enantiomeric Excess (ee) Reference
Decarboxylative Allylic Alkylation Pd2(dba)3 / (S)-t-BuPHOX derivative Formation of C(9) quaternary stereocenter 94% ee caltech.edu, acs.org
Asymmetric Allylic Alkylation [η3-C3H5PdCl]2 / (S,S)-ligand Alkylation of a five-membered ring ketone High acs.org
Asymmetric Hydrogenation (DKR) Iridium complex Desymmetrization of a racemic ketone High nih.gov, figshare.com

Challenges in the Total Synthesis of this compound and Related Skeletal Systems

The synthesis of this compound and its relatives is fraught with challenges, primarily stemming from their complex and congested structures. researchgate.netcaltech.edu The core difficulty lies in the construction of the 6-6-5 tricyclic framework which is adorned with three adjacent stereocenters on the cyclopentane ring. researchgate.netcaltech.edu

A significant hurdle is the creation of the sterically hindered all-carbon quaternary stereocenter at the C(9) position. caltech.edu Many synthetic strategies focus heavily on developing a robust method for its stereoselective formation early in the synthetic sequence.

Furthermore, chemists have encountered unusual and unexpected reactivity during the synthesis. For example, one synthetic route reported two abnormal reactivities:

The formation of an exocyclic tetrasubstituted double bond during an intramolecular Heck reaction, which was unexpected as the endocyclic elimination product is typically favored. acs.org

A high propensity for the hydrogenation of a trisubstituted double bond to occur from the more sterically hindered face of the molecule. acs.org

For related compounds with a 6-7-5 tricyclic core, such as Hamigerans C and D, the formation of the highly functionalized seven-membered ring presents an additional layer of synthetic difficulty. nih.gov In the synthesis of other complex natural products with similar structural motifs, establishing the correct stereochemistry of ring fusions, such as a trans-[6-7] ring junction via reduction of a sterically hindered olefin, has been identified as a major challenge. caltech.edu The development of methods for highly enantioselective C(sp³)-H functionalization also remains a formidable task in the field. researchgate.net

Synthetic Efforts Towards Diverse Hamigeran Analogue Libraries

The promising biological profile of this compound has motivated synthetic efforts not only toward the natural product itself but also toward a diverse range of analogues for further biological evaluation. mdpi.com These efforts aim to explore the structure-activity relationship (SAR) and identify compounds with improved potency or novel activities. mdpi.com

Several total syntheses have been adapted to produce analogues. For instance, the enantioselective route featuring an iridium-catalyzed asymmetric hydrogenation was successfully applied to the synthesis of both (–)-Hamigeran B and (–)-4-bromothis compound. nih.govfigshare.comfigshare.com Other reported syntheses have produced Hamigeran A and various epimers of this compound. researchgate.netcaltech.edu

A key goal in this area is the development of flexible synthetic routes that allow for rapid diversification. researchgate.net One reported methodology provides a route for the rapid assembly of the hamigeran core, enabling the creation of a pool of analogues in sufficient quantities to facilitate drug discovery. mdpi.com This particular work led to the synthesis and evaluation of a library of diversified this compound analogs as potential neuroinflammatory inhibitors and neurite outgrowth stimulators. mdpi.com The synthesis of these analogues often involves late-stage functionalization of a common intermediate. For example, a key diol intermediate was used to prepare a series of derivatives with modifications at various positions. mdpi.com These studies provide valuable insights into the structural requirements for biological activity. mdpi.com

Investigations into Hamigeran Diterpenoid Biosynthesis

Putative Biogenetic Pathways from Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of hamigerans is believed to start from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). acs.orgrichmond.edunih.gov The proposed biogenetic pathway suggests that the hamigeran carbon skeletons, categorized as hamigerane and isohamigerane, originate from GGPP. richmond.edu The structural characteristics of certain hamigerans, such as F, H, and J, strongly imply a diterpenoid origin. richmond.edu

The proposed pathway involves a series of oxidations and cyclizations of GGPP to form a key intermediate. acs.orgnih.gov This process is thought to establish the foundational framework of the hamigeran structure. The hamigerane skeleton possesses a 6-6-5 fused ring system, while the isohamigerane skeleton has a 6-7-5 fused ring system. acs.orgnih.gov

Enzymatic Transformations and Cyclization Hypotheses

Following the initial formation of a key intermediate from GGPP, it is hypothesized that enzymatic removal of the pyrophosphate group triggers a cascade of transformative events. acs.orgnih.gov One proposed pathway involves a 1,2-hydride shift, which leads to the formation of the hamigerane skeleton. acs.orgnih.gov

Alternatively, a 1,2-alkyl shift and subsequent ring expansion are proposed to form the isohamigerane skeleton. acs.orgnih.gov These enzymatic transformations and cyclization events are critical in generating the structural diversity observed within the hamigeran family. The presence of specific functional groups and stereochemical arrangements in various hamigeran compounds provides clues to the nature of these enzymatic processes. richmond.edu For instance, the formation of the seven-membered ring in some hamigerans has been a subject of synthetic and biosynthetic inquiry, with proposed mechanisms including Nazarov cyclization and other complex ring-forming reactions. nih.gov

Relationship to Other Diterpenoid Families (e.g., Cyathanes, Gukulenins)

The hamigeran family of diterpenoids shares structural similarities with other classes of natural products, notably the cyathanes and gukulenins. The cyathanes are a diverse group of diterpenoids characterized by a unique richmond.edunih.govmdpi.com tricarbocyclic scaffold, which is analogous to the isohamigerane skeleton. mdpi.com This structural relationship has led to research exploring the synthesis of hamigeran analogs based on the cyathane framework. mdpi.commdpi.comdntb.gov.uanih.govresearchgate.net

Furthermore, the hamigerans are structurally related to the gukulenins, which are known for their unusual tropolone (B20159) moieties. nih.gov The structural and biosynthetic connections between these families suggest a potential common evolutionary origin or shared enzymatic machinery in their respective producing organisms. The investigation of these relationships provides valuable insights into the broader landscape of diterpenoid biosynthesis and the chemical evolution of these complex natural products.

Preclinical Biological Activity Studies of Hamigeran B and Its Analogues

Antiviral Activity Investigations

The marine-derived norditerpenoid, Hamigeran B, and its synthetic analogues have been the subject of various preclinical studies to evaluate their potential as antiviral agents. Research has focused on their ability to inhibit the replication of several viruses, including Herpes Simplex Virus and Poliovirus, and computational studies have explored their potential interactions with key viral proteins.

In Vitro Inhibition of Herpes Simplex Virus Replication

This compound has demonstrated significant antiviral activity against Herpes Simplex Virus (HSV). nih.govscience.gov In vitro studies have shown that this compound can achieve 100% inhibition of HSV replication. nih.govresearchgate.netpondiuni.edu.innih.govresearchgate.netresearchgate.net This potent inhibitory effect has been observed with low associated cytotoxicity to the host cells, highlighting its potential as a selective antiviral compound. nih.govpondiuni.edu.in The antiviral activity of this compound against HSV has been a consistent finding across multiple reports, making it a point of interest for further antiviral drug development. science.gov

In Vitro Inhibition of Poliovirus Replication

Similar to its effects on HSV, this compound has also shown potent inhibitory activity against Poliovirus in vitro. nih.govscience.gov Studies have reported that this compound can completely inhibit the replication of Poliovirus. nih.govresearchgate.netpondiuni.edu.innih.govresearchgate.netresearchgate.net This 100% inhibition was achieved with minimal cytotoxicity, suggesting a favorable profile for a potential antiviral therapeutic. nih.govpondiuni.edu.in The dual antiviral action against both DNA (Herpes) and RNA (Poliovirus) viruses underscores the broad-spectrum potential of this marine natural product. researchgate.net

In Silico Docking Studies with Viral Proteins (e.g., SARS-CoV-2 Mpro, Nipah Virus glycoproteins and nucleoprotein)

Computational, or in silico, studies have been employed to predict the binding affinity and interaction of this compound with various viral protein targets, offering insights into its potential mechanisms of action.

SARS-CoV-2 Main Protease (Mpro): Molecular docking studies have investigated this compound as a potential inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. These studies have suggested a potential interaction between this compound and the Mpro of both SARS-CoV and SARS-CoV-2. One study reported a high binding energy of -7.98 kcal/mol for this compound with the SARS-CoV-2 Mpro. This indicates a strong binding affinity, suggesting that this compound could potentially inhibit the function of this critical viral enzyme.

Nipah Virus (NiV) Proteins: The Nipah virus (NiV) attachment glycoprotein (B1211001) G (NiV-G), fusion glycoprotein (NiV-F), and nucleoprotein (NiV-N) are considered attractive targets for the discovery of anti-NiV drugs. While these proteins are recognized as key targets, specific in silico docking studies detailing the interaction of this compound with NiV glycoproteins and nucleoprotein are not widely available in the reviewed literature.

However, a recent 2025 study did explore the potential of this compound as an inhibitor of the Nipah virus RNA-dependent RNA polymerase (RdRp) through molecular modeling and dynamics simulation. This research highlights the ongoing interest in this compound as a scaffold for developing inhibitors against the lethal Nipah virus. Further computational and experimental studies are needed to fully elucidate the potential interactions between this compound and the specific NiV glycoproteins and nucleoprotein.

Anti-Neuroinflammatory Activity Research

In addition to antiviral properties, this compound analogues have been investigated for their potential to combat neuroinflammation, a key process in many neurodegenerative disorders. Research has focused on their ability to inhibit inflammatory mediators in microglial cells.

Nitric Oxide Production Inhibition in Microglial Cells

A series of simplified this compound and 1-hydroxy-9-epi-hamigeran B norditerpenoid analogues have been synthesized and evaluated for their anti-neuroinflammatory activity. A key measure of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Overproduction of NO is a hallmark of inflammatory conditions.

Several of the tested analogues showed significant inhibitory effects on NO production. Notably, compounds 9c and 9q were identified as the most potent inhibitors, with IC50 values of 5.85 µM and 6.31 µM, respectively, which are comparable to the natural product quercetin (B1663063) (IC50 = 4.3 µM). Molecular docking studies suggest that these compounds may exert their effect by binding to the active site of the inducible nitric oxide synthase (iNOS) protein.

Inhibition of Nitric Oxide (NO) Production by this compound Analogues in LPS-Activated BV-2 Microglial Cells
CompoundDescriptionIC50 (µM)Reference
9cThis compound analogue5.85
9q1-hydroxy-9-epi-hamigeran B analogue6.31
9o1-hydroxy-9-epi-hamigeran B analogue11.9
9tThis compound analogue11.98
9fThis compound analogue24.91
Quercetin (Control)Natural Product4.3

Modulation of Pro-inflammatory Pathways (e.g., TNF-α, NF-κB, MAPK)

The anti-neuroinflammatory effects of this compound analogues appear to be mediated through the modulation of key pro-inflammatory signaling pathways. Enzyme-linked immunosorbent assay (ELISA) reactions have shown that several active compounds, including 9b , 9c , 9o , and 9q , inhibit the secretion of tumor necrosis factor-alpha (TNF-α) in LPS-activated BV-2 cells.

The inhibitory effect of compound 9b on TNF-α was particularly notable and was found to be dose-dependent. Since TNF-α is a critical cytokine in the nuclear factor kappa B (NF-κB) inflammatory pathway, it is speculated that these compounds may exert their anti-inflammatory effects by inhibiting this pathway. The mitogen-activated protein kinase (MAPK) pathway is another pro-inflammatory cascade that can be modulated by natural compounds to reduce inflammatory responses. The demonstrated ability of this compound analogues to reduce TNF-α suggests a mechanism of action that involves down-regulation of these significant pro-inflammatory pathways.

Neurite Outgrowth-Stimulating Effects in Cellular Models

Investigations into the neurotrophic potential of this compound analogues have revealed promising, albeit moderate, activity. In studies utilizing rat pheochromocytoma (PC12) cells, a common model for neuronal differentiation, certain synthetic analogues of this compound were shown to promote neurite outgrowth. nih.govmdpi.com

Specifically, a series of simplified norditerpenoid analogues of this compound and 1-hydroxy-9-epi-hamigeran B were synthesized and evaluated. nih.govnih.gov Among these, compounds designated 9a, 9h, 9o, and 9q demonstrated a moderate ability to stimulate nerve growth factor (NGF)-mediated neurite outgrowth at a concentration of 20 μM. nih.govresearchgate.netresearchgate.netresearchgate.net These findings suggest that while this compound's core structure is a viable scaffold, specific modifications can produce analogues with notable neurotrophic activity, presenting opportunities for the development of agents that could support neuronal growth. nih.govnih.gov

Cellular Antiproliferative Activities

This compound and its related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, particularly those of leukemic origin. This activity highlights their potential as lead compounds in oncology research. acs.orgrsc.org

This compound has been shown to possess notable cytotoxic activity against human promyelocytic leukemia (HL-60) cells and murine leukemia (P-388) cells. In assays, this compound exhibited an IC₅₀ value of 3.4 μM against the HL-60 cell line. rsc.orgresearchgate.net Its activity was also recorded against the P-388 cell line, with an IC₅₀ value of 13.5 μM. rsc.orgresearchgate.net

Several analogues of this compound also display potent antiproliferative effects. Hamigeran G was found to be the most potent against HL-60 cells, with an IC₅₀ value of 2.5 μM. rsc.orgresearchgate.net Against the P-388 cell line, Hamigeran D was the most active, with an IC₅₀ of 8 μM. rsc.orgresearchgate.net These findings underscore the consistent antiproliferative potential within the hamigeran family of compounds. rsc.orgnih.gov

Table 1: Cytotoxic Activity of this compound and Analogues against Leukemia Cell Lines

Compound Cell Line IC₅₀ (μM)
This compound HL-60 3.4 rsc.orgresearchgate.net
This compound P-388 13.5 rsc.orgresearchgate.net
Hamigeran C P-388 16 rsc.orgresearchgate.net
Hamigeran D P-388 8 rsc.orgresearchgate.net
Hamigeran F HL-60 4.9 rsc.org
Hamigeran G HL-60 2.5 rsc.orgresearchgate.net
Hamigeran M HL-60 6.9 rsc.org
4-bromothis compound P-388 13.9 rsc.orgresearchgate.net
4-bromohamigeran K HL-60 5.6 rsc.org

The cytotoxic effects observed in cancer cell lines, as detailed previously, are indicative of the induction of cellular death. This process is frequently mediated by apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. While the potent IC₅₀ values of this compound against leukemia cell lines strongly suggest it triggers cell death, specific mechanistic studies detailing the apoptotic pathways it activates are not as extensively reported as its general cytotoxicity. rsc.orgresearchgate.net The ability of natural compounds to induce apoptosis is a key area of cancer research; for instance, other marine-derived compounds like didemnins (B1670499) have been shown to induce apoptosis in colorectal cancer cell lines. nih.gov Similarly, the sponge-derived compound Monanchocidin induces cell death in human cervical cancer (HeLa) cells. semanticscholar.org These examples highlight a common mechanism for marine natural products, though further research is needed to specifically elucidate the apoptotic cascade initiated by this compound.

Studies on Leukemia Cell Lines (e.g., HL-60, P-388)

Antimicrobial Activity Studies

The antimicrobial potential of this compound and its analogues has been evaluated against a panel of bacteria and fungi, revealing selective activity.

In antimicrobial screenings, this compound itself did not exhibit activity against the Gram-positive bacterium Bacillus subtilis. rsc.orgresearchgate.net However, studies showed that its close analogues, Hamigeran C and Hamigeran D, were active, each producing a 3 mm inhibition zone at concentrations of 96 μg and 150 μg, respectively. rsc.orgresearchgate.net This indicates that specific structural features present in Hamigerans C and D, but absent in B, are necessary for activity against this bacterium.

This compound demonstrated slight antifungal activity against Trichophyton mentagrophytes, a fungus that can cause skin infections. rsc.orgresearchgate.net Its analogues, Hamigerans C and D, showed similar slight activity against this fungus. rsc.orgresearchgate.net

In contrast, a more pronounced and selective antifungal effect was observed with another analogue, Hamigeran G, against the budding yeast Saccharomyces cerevisiae. rsc.orgnih.govnih.govresearchgate.net This activity was notable, and further analysis suggested that its mechanism of action may involve targeting the Golgi apparatus. acs.orgnih.gov

Table 2: Antimicrobial Activity of this compound and Analogues

Compound Target Organism Type Result
This compound Bacillus subtilis Gram-Positive Bacteria Inactive rsc.orgresearchgate.net
Hamigeran C Bacillus subtilis Gram-Positive Bacteria Active (3mm inhibition zone) rsc.orgresearchgate.net
Hamigeran D Bacillus subtilis Gram-Positive Bacteria Active (3mm inhibition zone) rsc.orgresearchgate.net
This compound Trichophyton mentagrophytes Fungus Slight activity rsc.orgresearchgate.net
Hamigeran C Trichophyton mentagrophytes Fungus Slight activity rsc.orgresearchgate.net
Hamigeran D Trichophyton mentagrophytes Fungus Slight activity rsc.orgresearchgate.net

Activity against Gram-Positive Bacteria (Bacillus subtilis)

Cellular Anti-inflammatory Mechanisms (Beyond Neuroinflammation)

Preclinical research has illuminated the anti-inflammatory potential of this compound and its synthetic analogues through various cellular mechanisms that extend beyond neuroinflammation. These investigations have primarily focused on the inhibition of key enzymes involved in the inflammatory cascade and the modulation of inflammatory mediators.

The inflammatory process is significantly driven by the activity of enzymes like phospholipase A2 (PLA2) and lipoxygenase (LOX). vliz.be PLA2 catalyzes the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of various pro-inflammatory molecules. vliz.bevliz.be LOX, in turn, converts arachidonic acid into leukotrienes, which are potent mediators of inflammation. vliz.benih.govsemanticscholar.org

While many sesterterpenoids isolated from marine sponges are known to inhibit PLA2, specific studies detailing the direct inhibitory activity of this compound on phospholipase A2 are not extensively documented in the provided results. vliz.bevliz.be However, the broader class of sponge-derived terpenoids has been noted for its potential to inhibit these key inflammatory enzymes. vliz.be Some sponge-derived compounds have been found to inhibit 5-lipoxygenase and 15-lipoxygenase. mdpi.com The anti-inflammatory action of some marine natural products involves the irreversible inhibition of PLA2, preventing it from binding to membranes and releasing arachidonic acid. vliz.be

Research into analogues of this compound has provided more specific insights. For instance, a formal synthesis of AZD2716, a potent secreted phospholipase A2 inhibitor, has been achieved, demonstrating the therapeutic potential of compounds with structural similarities. researchgate.net

Table 1: Effect of Selected Marine Natural Products on Key Inflammatory Enzymes

CompoundEnzymeActivityReference
Didemnilactone A5-lipoxygenaseIC50 = 9.4 µM mdpi.com
Didemnilactone B5-lipoxygenaseIC50 = 8.5 µM mdpi.com
Didemnilactone B15-lipoxygenaseIC50 = 41 µM mdpi.com

This compound and its analogues have been shown to modulate key inflammatory mediators, notably inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). tandfonline.comresearchgate.net These enzymes are crucial in the production of nitric oxide (NO) and prostaglandins, respectively, which are significant contributors to the inflammatory response. nih.govsemanticscholar.org

Studies on this compound analogues have demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. nih.govnih.gov Specifically, several synthesized analogues, including compounds 9b, 9c, 9o, 9q, and 9t , showed noteworthy inhibition of NO production. nih.govnih.gov Among these, compounds 9c and 9q were identified as the most potent inhibitors, with IC₅₀ values of 5.85 µM and 6.31 µM, respectively. nih.govnih.govgrafiati.com These values are comparable to that of the natural product quercetin (IC₅₀ = 4.3 µM). nih.gov

Molecular docking studies suggest that these analogues, such as 9c and 9q , can effectively bind to the active site of the iNOS protein, providing a structural basis for their inhibitory activity. nih.govnih.gov Furthermore, it is speculated that these compounds may exert their anti-inflammatory effects by inhibiting the TNF-α pathway, which is a key regulator of iNOS and COX-2 expression. nih.govnih.gov Some cyathane diterpenoids, structurally related to this compound, have been found to strongly inhibit the expression of both iNOS and COX-2. researchgate.net

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound Analogues in LPS-activated BV-2 cells

CompoundIC50 (µM)Reference
Analogue 9c5.85 nih.govnih.gov
Analogue 9q6.31 nih.govnih.gov
Analogue 9o11.9 nih.govresearchgate.net
Analogue 9t11.98 nih.govresearchgate.net
Analogue 9f24.91 nih.govresearchgate.net

Inhibition of Key Enzymes (e.g., Phospholipase A2, Lipoxygenase)

Antioxidant Activity Investigations

The antioxidant properties of this compound and related compounds have also been a subject of scientific inquiry. nih.gov Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition implicated in various inflammatory and degenerative diseases. researchgate.net

A study evaluating the antioxidant activity of compounds from the marine sponge Phorbas paupertas utilized the oxygen radical absorbance capacity (ORAC) assay. nih.gov While this study did not directly test this compound, it did assess other related compounds, demonstrating the potential for marine sponge-derived molecules to possess antioxidant capabilities. nih.gov For instance, four compounds tested in this study exhibited ORAC values of 0.22, 0.024, 0.083, and 0.019. nih.gov

Further research on this compound analogues has included assessments of their potential to counteract oxidative stress. nih.gov Cytotoxicity experiments and H₂O₂-induced oxidative injury assays have been employed to evaluate the neuroprotective effects of these compounds under oxidative stress conditions. nih.govnih.gov Interestingly, some of the most potent anti-inflammatory analogues, such as 9b, 9c, 9o, and 9q , did not show neuroprotective activity in the oxidative stress assay, suggesting that their primary mechanism of action is anti-inflammatory rather than antioxidative. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Didemnilactone A
Didemnilactone B
Quercetin
Analogue 9b
Analogue 9c
Analogue 9f
Analogue 9o
Analogue 9q
Analogue 9t

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Identification of Key Structural Features for Biological Activity

Systematic modifications of the Hamigeran B scaffold have revealed critical insights into the structural components essential for its biological effects. These studies have pinpointed the importance of the tricyclic core, specific substitutions on the aromatic ring, and the nature of its oxygenated functional groups.

The chemistryviews.orgcaltech.educaltech.edu-tricarbocyclic system, comprising the A, B, and C rings, forms the fundamental backbone of this compound and is indispensable for its biological activity. nih.govresearchgate.net Research on various analogs has consistently demonstrated that this rigid, fused-ring structure is a prerequisite for its anti-neuroinflammatory effects. nih.gov For instance, the introduction of an additional N- or O-heterocyclic ring (D ring) at the C-7/C-8 position was found to be detrimental to or led to a complete loss of activity. nih.govresearchgate.net This highlights the specific spatial arrangement conferred by the tricyclic system as a crucial determinant of bioactivity. The core structure is also shared by a related class of compounds, the cyathane diterpenoids, which also exhibit neurological activity, further underscoring the importance of this scaffold. nih.gov

Substituents on the aromatic C-ring of this compound play a significant role in modulating its potency. The presence and position of a bromine atom, in particular, have been a focal point of investigation. While this compound itself contains a bromine atom, studies on debrominated and brominated analogs have shown varied effects depending on the biological assay. For example, the synthesis of 4-bromothis compound suggests that modifications at this position can be explored to fine-tune activity. researchgate.net Furthermore, the presence of a large conjugated system involving the benzene (B151609) ring is considered important for enhancing activity. nih.govresearchgate.net This is exemplified by analogs where a conjugated cyclopentan-1,3-diene unit led to significantly higher activity. nih.gov

The hydroxyl and carbonyl groups present on the this compound framework are critical for its interactions with biological targets. Modifications such as acylation or the formation of ether bonds involving the three hydroxyl groups in a synthetic precursor (compound 9a) resulted in a loss of anti-inflammatory activity. nih.govresearchgate.net This suggests that free hydroxyl groups are essential for the compound's function.

Furthermore, the oxidation state of certain carbons is a key factor. For instance, in a series of this compound analogs, the hydrogenation of the keto group at C-8 was shown to enhance anti-neuroinflammatory activity. nih.govresearchgate.net Specifically, analog 9f (with a hydroxyl group at C-8) showed an IC₅₀ of 24.91 μM, whereas analog 9d (with a keto group at C-8) had an IC₅₀ greater than 50 μM. nih.gov Conversely, hydrogenation of the double bond at C-3/C-4 was found to be crucial for improving activity, as seen in the potent analog 9c (IC₅₀ = 5.85 μM). nih.govresearchgate.net

In the 9-epi-hamigeran B series, the presence of a phenol (B47542) hydroxyl group at C-14 was important for activity. nih.govresearchgate.net For example, compound 9q (with a hydroxyl at C-14) had an IC₅₀ of 6.31 μM, which was more potent than compound 9o (IC₅₀ = 11.9 μM) that lacked this feature. nih.gov These findings highlight the nuanced role of oxygenated functional groups in dictating the biological profile of this compound and its derivatives.

Effects of Hydroxyl and Carbonyl Group Modifications

Computational Molecular Docking and Dynamics Simulations

To better understand the molecular basis of this compound's bioactivity, computational studies have been employed to model its interactions with potential protein targets. nih.gov Molecular docking and molecular dynamics (MD) simulations provide valuable insights into the binding modes and stability of this compound and its analogs within the active sites of target proteins. tandfonline.com

These studies have been particularly useful in elucidating the anti-neuroinflammatory mechanism. For potent analogs like 9c and 9q , molecular docking studies have shown significant binding interactions with the active site of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway. nih.govnih.gov Similarly, this compound has been investigated as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) of the Nipah virus and the main protease (Mpro) of SARS-CoV and SARS-CoV-2. tandfonline.comresearchgate.net MD simulations have further confirmed the stability of the this compound-protein complexes, suggesting it as a viable scaffold for drug discovery. tandfonline.com These computational approaches not only help rationalize the observed SAR but also guide the design of new, more potent analogs. tntech.edu

Cellular Pathway Investigations and Target Identification

Elucidating the cellular pathways affected by this compound is key to understanding its mechanism of action. Investigations into its anti-neuroinflammatory effects have shown that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglial cells. nih.govnih.gov This inhibition is thought to be a key part of its neuroprotective activity.

Further mechanistic studies have suggested that this compound and its active analogs may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. nih.gov Specifically, these compounds were found to reduce the secretion of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that is closely linked to the NF-κB pathway. nih.gov By inhibiting TNF-α, this compound can potentially downregulate the inflammatory cascade in nerve cells. nih.govnih.gov While the Golgi apparatus was initially considered a potential target for the related compound hamigeran G, further studies concluded it was not the primary target. sciencerepository.org The P-388 leukemia cell line has also been identified as a biological target for this compound. nih.gov

Challenges and Future Directions in Hamigeran B Research

Advancements in Scalable Synthesis for Research Quantities

The limited availability of Hamigeran B from its natural source, the marine sponge Hamigera tarangaensis, necessitates efficient and scalable synthetic routes to produce quantities sufficient for extensive research. mdpi.com Early total syntheses, while elegant in their chemical strategy, were often lengthy and not always suitable for large-scale production. acs.orgnih.gov The complexity of the naturalproducts.netacs.orgacs.org tricyclic core and the stereospecific installation of multiple chiral centers have been significant hurdles. researchgate.netnih.gov

Recent advancements have focused on developing more concise and efficient synthetic pathways. For example, a 13-step synthesis of (-)-hamigeran B has been reported, which represents a significant improvement in efficiency. researchgate.net Key strategies in modern syntheses include:

C-H Functionalization: The use of C-H activation and functionalization reactions can shorten synthetic sequences by avoiding the need for pre-functionalized starting materials. snnu.edu.cn A convergent total synthesis of the related Hamigeran M was notably achieved in just 11 steps, enabled by five C-H functionalization reactions. acs.orgsnnu.edu.cn

Novel Cyclization Strategies: Researchers have employed innovative reactions like the Pauson-Khand reaction, intramolecular Friedel-Crafts cyclization, and rhodium-mediated C-H insertion to construct the core ring system efficiently. researchgate.netnih.govresearchgate.net

Some synthetic routes are now being designed with scalability in mind, capable of producing hundreds of milligrams to gram quantities of hamigeran analogues, which is crucial for facilitating deeper biological studies. acs.org The development of robust and scalable syntheses remains a primary challenge, as it is the gateway to thorough pharmacological evaluation.

Comprehensive Elucidation of Biosynthetic Pathways

The biosynthesis of hamigerans is believed to originate from the common diterpene precursor, geranylgeranyl pyrophosphate (GGPP). acs.orgnih.gov It has been proposed that the unique carbon skeletons of the hamigeran family, including the naturalproducts.netacs.orgacs.org framework of this compound, are formed through a series of enzymatic cyclizations and oxidations. acs.orgnih.govrsc.org

The proposed pathway suggests that GGPP undergoes cyclization to form a key intermediate, from which different hamigeran skeletons arise. acs.orgnih.gov For this compound (a hamigerane), the pathway is thought to involve a 1,2-hydride shift. In contrast, the related isohamigeranes (possessing a 6-7-5 ring system) are proposed to form via a 1,2-alkyl shift and ring expansion. acs.orgnih.gov

While this putative biogenesis provides a logical framework, the specific enzymes and genetic pathways responsible have not been fully elucidated. acs.orgrsc.org A significant challenge is that this compound is isolated from a marine sponge, which often hosts a complex community of symbiotic microorganisms. mdpi.comresearchgate.net It remains an open question whether the sponge itself or a microbial symbiont is the true producer of the compound. Identifying the producing organism and its specific biosynthetic gene cluster is a critical next step. This knowledge could enable heterologous expression and fermentation-based production of this compound, bypassing the challenges of chemical synthesis and the ecological impact of sponge harvesting.

Discovery of Novel Hamigeran Analogues with Enhanced Specificity

The synthesis of novel analogues of this compound is a key strategy for improving its therapeutic potential and understanding its structure-activity relationships (SAR). nih.gov Researchers have successfully synthesized and evaluated numerous analogues, leading to compounds with enhanced or different biological activities. nih.govnih.gov

One significant area of exploration has been in creating analogues with anti-neuroinflammatory properties. A series of simplified this compound and 1-hydroxy-9-epi-hamigeran B norditerpenoid analogues were synthesized and tested. nih.govnih.gov Several of these new compounds showed potent inhibition of nitric oxide (NO) production in microglia and some also promoted neurite outgrowth, suggesting potential for treating neurodegenerative diseases. nih.govnih.gov

Key findings from SAR studies include:

The tricyclic naturalproducts.netacs.orgacs.org system is essential for activity. nih.gov

Hydrogenation of the double bond at C-3/C-4 can improve anti-neuroinflammatory activity. nih.gov

The presence and position of hydroxyl groups are critical for activity. nih.gov

The discovery of nitrogenous hamigerans, such as hamigerans R and S, from the natural source has also expanded the known chemical diversity of this family, suggesting that derivatization with amino acids could be a fruitful avenue for creating new analogues. grafiati.com The goal of this research is to identify analogues with high potency against a specific target and minimal off-target effects or cytotoxicity.

Deeper Mechanistic Studies of Biological Activities

While this compound is known for its potent antiviral activity against herpes and polio viruses, the precise mechanisms of action are still under investigation. researchgate.net Deeper mechanistic studies are crucial for understanding how it exerts its effects and for guiding the development of therapeutic agents.

Recent research has expanded the known biological activities of hamigeran analogues to include anti-neuroinflammatory and antifungal effects.

Anti-neuroinflammatory Mechanism: Studies on this compound analogues have shown they can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated microglial cells. nih.govnih.gov Molecular docking studies suggest that some analogues may directly interact with the active site of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov

Antifungal Mechanism: The related compound Hamigeran G has been shown to have antifungal activity against the yeast Saccharomyces cerevisiae. rsc.orgresearchgate.net Homozygous deletion profiling analysis pointed towards the Golgi apparatus as a potential target, although subsequent studies in mammalian cells did not find a significant effect on Golgi structure or function, indicating that the primary target may differ between species or that the effect is more subtle. researchgate.net

Further research is needed to identify the specific viral or cellular proteins that this compound targets to inhibit viral replication. Similarly, a more profound understanding of its anti-inflammatory and antifungal pathways will require identifying its direct molecular targets within the cell.

Exploration of Ecological Roles and Chemical Ecology

This compound is a secondary metabolite produced by the marine sponge Hamigera tarangaensis, found in the waters around New Zealand. nih.govrsc.org Secondary metabolites in sessile marine organisms like sponges are widely believed to function as chemical defenses against predators, competitors, and fouling organisms. mdpi.comvliz.be

The potent biological activities of this compound and its congeners, including antiviral, cytotoxic, and antifungal properties, support the hypothesis that they play a defensive role in the sponge's ecosystem. researchgate.netresearchgate.net These compounds could protect the sponge from microbial infections or deter predation. mdpi.com

The field of chemical ecology seeks to understand these interactions. Key questions for future research include:

Identifying the True Producer: Determining whether the sponge or a symbiotic microorganism (like a fungus or bacterium) is the actual source of the hamigerans. mdpi.comresearchgate.net The chemical structures of some hamigerans suggest a possible fungal origin.

Investigating Ecological Triggers: Understanding what environmental conditions or threats stimulate the production of this compound.

Assessing in-situ Effects: Studying the direct impact of these compounds on relevant predators, microbes, and competing organisms in their natural habitat.

Answering these questions will not only provide a complete picture of this compound's role in nature but may also offer insights into optimizing its production through aquaculture or biotechnology. mdpi.com

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. Due to its potent and, in some cases, specific biological activities, this compound and its analogues are valuable candidates for development as chemical probes. acs.orgcaltech.edu

The unusual chemical properties and reactivity of this compound, noted during synthetic studies, may be relevant to its biological function and its utility as a probe. acs.org For instance, the use of this compound analogues in SAR studies serves as a fundamental form of chemical probing, helping to map the structural requirements for interacting with biological targets. nih.gov

Future development could involve:

Synthesis of Tagged Analogues: Creating versions of this compound that incorporate reporter tags (like fluorescent dyes or biotin) to visualize its subcellular location and identify its binding partners.

Target Identification: Using photo-affinity labeling, where a modified this compound analogue is used to covalently bind to its target protein upon photoactivation, allowing for subsequent isolation and identification.

Probing Specific Pathways: Utilizing the known anti-inflammatory or antiviral properties of specific analogues to selectively perturb and study those pathways in cells or organisms. nih.gov

By developing this compound into a suite of well-characterized chemical probes, researchers can unlock new insights into the complex biological processes it modulates, such as viral replication and neuroinflammation.

Q & A

Q. What are the structural and biosynthetic features of Hamigeran B?

this compound is a brominated diterpenoid with a 6-6-5 tricyclic carbon skeleton, first isolated from the marine sponge Hamigera tarangaensis. Its biosynthesis likely originates from geranylgeranyl pyrophosphate (GGPP), involving C-H oxidations and cyclization to form the core structure. The bromination at C-4 is a key functional feature linked to its bioactivity .

Q. What initial biological activities prompted interest in this compound?

Early studies identified this compound as a potent antiviral agent against herpes and polio viruses. Its cytotoxicity against leukemia cells further highlighted its potential as an anticancer lead compound. These activities are attributed to its unique tricyclic framework and bromination pattern .

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound’s tricyclic core?

The 6-6-5 tricyclic structure with three consecutive stereocenters poses significant synthetic hurdles, particularly in achieving regio- and stereochemical control. Early routes struggled with inefficient cyclization steps and protecting group strategies. For example, Nicolaou’s 2003 synthesis required 24 steps, while later approaches (e.g., Trost, Clive) addressed benzylic oxidation and ring strain issues but faced low yields .

Q. How have Rh-catalyzed C-H insertion reactions advanced this compound synthesis?

Taber and Tian () utilized Rh₂(R-pttl)₄ to mediate intramolecular C-H insertion of α-aryl-α-diazo ketones, enabling efficient construction of the cyclopentane ring. This method avoided traditional stepwise cyclization, achieving a 13-step synthesis with improved stereoselectivity (93% ee). Key steps included Friedel-Crafts cyclization and selective hydrogenation of strained cyclopropane intermediates .

Q. What strategies address stereochemical discrepancies in this compound analogs?

Contradictions in C-5 and C-18 stereochemistry were resolved using bulky silyl protecting groups (e.g., TBS) to prevent hydrogenolysis during reduction. Clive’s synthesis of (±)-Hamigeran B demonstrated that steric shielding could preserve benzylic oxygen functionality, enabling correct stereochemical outcomes .

Q. How have recent methodologies improved synthetic efficiency?

Mingji Dai’s group ( ) developed a Pd-catalyzed intramolecular ring-opening cross-coupling of cyclopropanol derivatives, shortening the synthesis of Hamigeran C (14 steps) and G (13 steps vs. Gao’s 24-step route). This approach leveraged late-stage C-H hydroxylation and boron-mediated oxidation for functionalization .

Q. What contradictions exist between biological activity and synthetic analogs?

Synthetic debrominated analogs (e.g., debromohamigeran I) show reduced antiviral activity, confirming the critical role of C-4 bromination. However, some non-natural epimers exhibit enhanced cytotoxicity, suggesting stereochemical flexibility in anticancer mechanisms .

Q. How can bioactivity studies validate this compound’s mechanism of action?

In vitro assays using HeLa cells and viral plaque reduction tests are standard. Recent work ( ) employed neuroinflammatory inhibition models, revealing this compound’s dual role in suppressing TNF-α and stimulating neurite outgrowth via MAPK/ERK pathways .

What unresolved questions surround this compound’s biogenetic pathway?

The origin of nitrogen-containing derivatives (e.g., Hamigeran D, N-Q) remains unclear. Proposed pathways suggest non-ribosomal peptide synthetase (NRPS) activity in hybrid biosynthesis, but in vivo validation is lacking .

Q. What computational tools guide functional group installation?

Density functional theory (DFT) predicts transition states for challenging oxidations (e.g., Dess-Martin periodinane-mediated ketone formation). Molecular docking studies prioritize bromination sites based on steric and electronic profiles .

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